molecular formula C15H13FN2O3S B2748294 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921536-92-7

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2748294
CAS RN: 921536-92-7
M. Wt: 320.34
InChI Key: SPJNQVDAQHOESA-UHFFFAOYSA-N
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Description

“2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that belongs to the class of 2-oxoindoline-based molecules . These molecules have been studied for their potential as antitumor agents . The compound has a molecular formula of C15H13FN2O3S and a molecular weight of 320.34.


Synthesis Analysis

The synthesis of 2-oxoindoline-based molecules, such as “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, involves the design and creation of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑ 2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is based on the 2-oxoindoline framework . This structure is a key component in the design of novel small molecules for potential therapeutic applications .


Chemical Reactions Analysis

The chemical reactions involving “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are primarily related to its cytotoxic effects on cancer cells . The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .

Future Directions

The future directions for research on “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” involve further exploration of its potential as an antitumor agent . The compound could serve as a template for the design and development of novel anticancer agents .

properties

IUPAC Name

2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNQVDAQHOESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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